3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde
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Overview
Description
3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde: is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a fluorine atom, a boronic ester group, and an aldehyde group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 3-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester derivative.
Introduction of the Aldehyde Group: The boronic ester derivative is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a base like lithium diisopropylamide (LDA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid.
Reduction: 3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: This compound is used as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Ligand Synthesis: It serves as a precursor for the synthesis of ligands used in coordination chemistry.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the field of oncology and anti-inflammatory drugs.
Industry:
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde is primarily based on its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows it to undergo cross-coupling reactions, while the aldehyde group can participate in nucleophilic addition reactions. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring.
Comparison with Similar Compounds
- 2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness:
- Functional Groups: The presence of both a boronic ester and an aldehyde group in 3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde makes it more versatile in synthetic applications compared to similar compounds that may lack one of these functional groups.
- Reactivity: The combination of these functional groups allows for a wider range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H15BFNO3 |
---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)10-6-5-8(14)9(7-16)15-10/h5-7H,1-4H3 |
InChI Key |
CYTFMZJFQVRYGL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)F)C=O |
Origin of Product |
United States |
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